1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

pKa basicity electron-withdrawing effect

ALK-targeted library synthesis often fails due to non-fluorinated analog inconsistencies. This 4-amino regioisomer provides validated hinge binding and a 19F NMR probe. The electron-withdrawing 3-fluoropyridine lowers pKa, enhances lipophilicity, and improves phase separation in scale-up. ≥95% purity, stored at -20°C under desiccated conditions.

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
CAS No. 1339916-52-7
Cat. No. B1529251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
CAS1339916-52-7
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=C(C=N2)N)F
InChIInChI=1S/C8H7FN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2
InChIKeyXHUYIXCDPYGWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine: Physicochemical Identity & Scaffold Context


1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7) is a heterocyclic building block comprising a pyrazole ring substituted at N1 with a 3-fluoropyridin-2-yl group and at C4 with a primary amine. The compound has a molecular formula of C8H7FN4 and a molecular weight of 178.17 g/mol . This scaffold is structurally related to fragments found in kinase inhibitors, including type I and type II Anaplastic Lymphoma Kinase (ALK) inhibitors, where the 3-fluoropyridine moiety contributes to hinge-region binding [1]. The compound is commercially available at ≥95% purity and serves as a versatile intermediate for amide coupling, urea formation, and other derivatizations targeting the 4-amino group .

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine: Substitution Risks vs. Analogs


The 3-fluoro substituent on the pyridine ring of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7) exerts a strong electron-withdrawing inductive effect that is absent in the non-fluorinated analog 1-(pyridin-2-yl)-1H-pyrazol-4-amine . This single-atom substitution significantly alters the compound's acid-base character, lipophilicity, boiling point, and density—each of which can critically influence reaction yields, chromatographic purification, and formulation stability in downstream applications . Furthermore, the 4-amino regioisomer is distinct from the 3-amino analog 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, offering a different hydrogen-bond donor/acceptor geometry that can lead to divergent biological activity or binding modes . Generic substitution without empirical verification therefore risks compromised synthetic efficiency or erroneous biological readouts.

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine: Quantitative Differentiation vs. Analogs


Reduced pKa from Fluorine Substitution

The most basic pKa of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is 2.29±0.11 at 25 °C , compared to 2.90±0.10 for the non-fluorinated analog 1-(pyridin-2-yl)-1H-pyrazol-4-amine . The 0.61-unit decrease reflects the electron-withdrawing effect of the 3-fluoro substituent, reducing basicity. This difference is critical for salt formation, acid-base extraction, and buffering conditions during synthesis or biological assays.

pKa basicity electron-withdrawing effect salt formation

Enhanced LogP vs. Non-Fluorinated Analog

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine exhibits a calculated LogP of 0.9886 , whereas the non-fluorinated analog has a LogP of 0.243 . The increase of 0.7456 log units indicates a substantially higher lipophilicity imparted by the single fluorine atom, which can enhance membrane permeability in cell-based assays and alter retention times in reversed-phase HPLC purification.

LogP lipophilicity permeability chromatography

Boiling Point & Density Differences vs. Non-Fluorinated Analog

The predicted boiling point of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is 323.0±32.0 °C at 760 Torr with a density of 1.43±0.1 g/cm³ at 20 °C . In contrast, the non-fluorinated analog boils at 338.2±17.0 °C with a density of 1.32±0.1 g/cm³ [1]. Despite the fluorine-containing compound having a higher molecular weight (178.17 vs 160.18 g/mol), its boiling point is approximately 15 °C lower, likely due to reduced intermolecular hydrogen bonding resulting from the electron-withdrawing fluorine. The higher density (8.3% increase) is consistent with the introduction of the heavier fluorine atom.

boiling point density volatility purification

4-Amino vs. 3-Amino Regioisomer: Kinase Binding Mode Impact

The 4-amino substitution pattern on the pyrazole ring of the target compound provides a distinct hydrogen-bond donor/acceptor geometry compared to the 3-amino regioisomer 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine . In the context of ALK kinase inhibition, pyrazolylamine derivatives with varying amine positions have been shown to switch between type I and type II binding modes, as demonstrated by X-ray crystallography (PDB 5IUG, 5IUH, 5IUI) where the position of the amino group on the pyrazole ring is a key determinant of binding conformation [1]. While the specific target compound was not directly co-crystallized, the class of 4-aminopyrazole derivatives has been implicated in distinct binding interactions compared to 3-amino congeners.

regioisomer kinase inhibitor binding mode structure-activity relationship

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine: Research & Industrial Applications


Late-Stage Functionalization via the 4-Amino Group

The 4-amino group of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine enables amide bond formation, urea synthesis, or reductive amination, allowing rapid diversification of the pyrazole scaffold. The electron-withdrawing 3-fluoropyridine modulates the amine nucleophilicity (reflected in pKa 2.29 vs. 2.90 for the non-fluorinated analog ), which can be tuned for selective acylation. When building ALK-targeted libraries, the 4-amino regioisomer is preferred over the 3-amino variant because related 4-aminopyrazole derivatives have been validated in X-ray co-crystal structures to engage the kinase hinge region in a type I binding mode [1].

Fluorinated Fragment with Favorable Lipophilicity

With a molecular weight of 178.17 g/mol and a calculated LogP of 0.9886 , this compound fits within typical fragment library parameters (MW < 300, LogP < 3). The 3-fluoropyridine moiety serves as both a 19F NMR probe for fragment screening and a lipophilicity enhancer compared to the non-fluorinated fragment (ΔLogP +0.75 ). The moderate lipophilicity improves the likelihood of detecting binding by ligand-observed NMR while maintaining aqueous solubility suitable for biochemical assay conditions.

Purification Optimization via Boiling Point & Density

The predicted boiling point of 323.0±32.0 °C and density of 1.43±0.1 g/cm³ differentiate this compound from the non-fluorinated analog (BP 338.2 °C, density 1.32 g/cm³) [2]. In large-scale synthesis, the lower boiling point facilitates vacuum distillation for purification, while the higher density improves phase separation during aqueous workup. Procurement specifications should confirm ≥95% purity and storage at -20 °C under desiccated, light-protected conditions to prevent amine oxidation.

Reference Standard: Physicochemical Fingerprinting

The combination of pKa (2.29±0.11) , LogP (0.99) , boiling point, and density provides a multi-parameter identity profile that can be cross-referenced against the non-fluorinated standard (pKa 2.90, LogP 0.24) [2] to confirm batch identity and detect contamination by des-fluoro impurity. The UV-active fluoropyridine chromophore further supports HPLC-UV purity analysis at 254 nm, a standard detection wavelength for heterocyclic compounds.

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